Phosphonium, tributylethyl-, bromide

Descripción general

Descripción

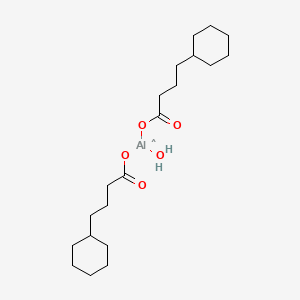

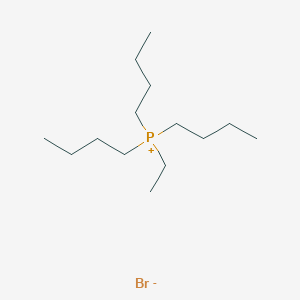

Phosphonium, tributylethyl-, bromide is a chemical compound with the molecular formula C14H32P.Br . It is used in various laboratory chemical processes.

Synthesis Analysis

Phosphonium compounds can be synthesized by reacting sodium tungstate with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid . This reaction affords new phosphonium hexatungstate compounds . Another method involves the reaction of bromination products with triphenyl- and tributylphosphine in diethyl ether .Molecular Structure Analysis

The molecular structure of phosphonium compounds has been characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis

Phosphonium compounds have been used in various chemical reactions. For instance, they have been used in phosphine-catalysed intermolecular cyclopropanation reactions between benzyl bromides and activated alkenes . They have also been used as catalysts and extractants in S-removal of model oil .Physical And Chemical Properties Analysis

Phosphonium-based ionic liquids (PILs), such as Phosphonium, tributylethyl-, bromide, have more thermal and chemical stability than other reported ionic liquids . They have been used in various applications due to their good thermal stability, beneficial for high-temperature operation . They also have relatively low viscosities and high conductivities .Aplicaciones Científicas De Investigación

-

Electrochemical Systems

- Field : Electrochemistry .

- Application : Phosphonium-based ionic liquids, including tributylethyl phosphonium bromide, have unique applications in electrochemical systems . They are used as electrolysis solutions due to their wide electrochemical window .

- Method : Various voltammetric techniques such as cyclic voltammetry, linear sweep voltammetry, and square wave voltammetry are used to evaluate the electrochemical stability of these ionic salts .

- Results : Phosphonium-based ionic liquids have been developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries .

-

Catalysis

- Field : Organic Chemistry .

- Application : A phosphonium-based ionic liquid, namely tributyl (carboxymethyl) phosphonium bromide, acts as a powerful catalyst for the preparation of bis (indolyl)methane derivatives .

- Method : The catalyst is used in the reaction of indole with aldehyde derivatives .

- Results : The reaction results in the formation of bis (indolyl)methane derivatives .

-

Polymer Synthesis

- Field : Polymer Chemistry .

- Application : Phosphonium polymeric ionic liquids (PILs) are synthesized via ring-opening metathesis polymerization (ROMP) .

- Method : The trifluorosulfonylimide anion successfully replaces the bromide anion via ion exchange .

- Results : The result is a series of phosphonium polymeric ionic liquids .

-

Metal Ion Extraction

- Field : Chemical Engineering .

- Application : Phosphonium-based ionic liquids (PILs) are used in separation processes including metal ions extraction .

- Method : The extraction process involves the use of PILs as solvents to separate metal ions from a solution .

- Results : The extraction efficiency depends on the type of phosphonium ionic liquid used and the metal ions present in the solution .

-

Gas Adsorption

- Field : Physical Chemistry .

- Application : PILs are also used in gas adsorption processes .

- Method : The gas adsorption process involves the use of PILs as adsorbents to capture and store gases .

- Results : The adsorption capacity depends on the type of phosphonium ionic liquid used and the type of gas being adsorbed .

-

Lubrication

- Field : Mechanical Engineering .

- Application : Phosphonium ionic liquids (ILs) have various uses, including as environmentally benign lubricants and lubricant additives .

- Method : The lubrication properties of these ILs depend on their chemical composition, i.e., cation and anion combination, and the operating conditions .

- Results : Phosphonium ILs have been reported to exhibit lower wear and friction than synthetic and petroleum-based oils as well as ammonium and imidazolium ILs .

-

Photolithography

- Field : Materials Science .

- Application : Phosphonium hexatungstate compounds have excellent atomic absorption, making them good candidates for photolithography .

- Method : Sodium tungstate reacts with various phosphonium bromides to yield new phosphonium hexatungstate compounds .

- Results : These compounds are stable in air and have been structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .

-

Catalysis in Organic Synthesis

- Field : Organic Chemistry .

- Application : A phosphonium-based ionic liquid, namely tributyl (carboxymethyl) phosphonium bromide, acts as a powerful catalyst for the preparation of bis (indolyl)methane derivatives .

- Method : The reactions proceed in short reaction times with high yields of products .

- Results : The catalyst is used in the reaction of indole with aldehyde derivatives .

-

Battery Applications

- Field : Electrochemistry .

- Application : Phosphonium ionic liquids (ILs) and phosphonium IL–salt mixtures are investigated for their potential as sole solvents for battery applications .

- Method : The work involves showing comprehensive structure–property relationships and investigating the ranges of flow characteristics of phosphonium ILs .

- Results : The study aims to determine whether these ILs are promising for battery applications .

Safety And Hazards

Direcciones Futuras

Phosphonium compounds have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries . They have also been used in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . There is a growing interest in their use in these areas .

Propiedades

IUPAC Name |

tributyl(ethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTZDSWJKMKAMT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598772 | |

| Record name | Tributyl(ethyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonium, tributylethyl-, bromide | |

CAS RN |

7392-50-9 | |

| Record name | Phosphonium, tributylethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7392-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(ethyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)